trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide
Description
Chemical Structure and Synthesis trans-N-[2-(Dimethylamino)cyclohexyl]-4-fluoro-benzamide is a synthetic benzamide derivative characterized by a fluorine substituent at the para position of the benzamide ring and a trans-configured 2-(dimethylamino)cyclohexyl group. This compound belongs to the N-substituted benzamide class of synthetic opioids, which are structurally related to compounds developed by the Upjohn Company (e.g., U-47700, U-49900) .
For example, bromadoline (4-bromo analog) is prepared by reacting 4-bromobenzoyl chloride with trans-2-(dimethylamino)cyclohexylamine under basic conditions .
Pharmacological Context
This compound is part of a broader class of synthetic opioids designed to target μ-opioid receptors (MOR), though its specific binding affinity and potency require extrapolation from structural analogs. Such compounds are often developed as alternatives to regulated opioids like fentanyl but carry significant risks of toxicity and misuse .
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOTVYIQUFADHZ-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345599 | |
| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-18-4 | |
| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-fluoro U-47931E involves specific reaction sequences. Unfortunately, detailed synthetic routes are not widely available in the literature. Researchers have primarily focused on its pharmacological properties rather than its synthesis.
Industrial Production:: Information regarding large-scale industrial production methods for 4-fluoro U-47931E is limited. it is essential to note that this compound is primarily used for research purposes and not for commercial production.
Chemical Reactions Analysis
Functionalization and Derivatization
The compound undergoes further modifications to explore structure-activity relationships:
Diazonium Salt Coupling
-
Diazotization of the benzamide’s aromatic ring enables coupling with malononitrile or ethyl cyanoacetate under acidic conditions (HCl, 36%).
-
Products include pyrazolo[5,1-c] triazine derivatives, confirmed via NMR (δ 3.60 ppm for NH) and NMR (δ 172.71 ppm for C=O) .
Thioglucoside Conjugation
-
Reaction with tetra-O-acetyl-glucopyranosyl bromide forms thioglucosides (e.g., 21a ).
-
Key data : NMR (δ 1.95–2.01 ppm for OAc groups), 64–95% yield after chromatographic purification .
Hydrolysis
-
The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, yielding 4-fluorobenzoic acid and trans-2-(dimethylamino)cyclohexylamine.
-
Evidence : IR spectra show loss of C=O stretch (1639 cm) post-hydrolysis .
Photodegradation
-
UV exposure (λ = 211–267 nm) induces decomposition, confirmed by diminished absorbance in UV spectra .
Opioid Receptor Binding
-
The compound binds to μ-opioid receptors via:
Metabolic Reactions
-
Hepatic cytochrome P450 enzymes (CYP3A4) catalyze N-demethylation, producing secondary metabolites detectable via LC-MS .
Analytical Characterization
| Technique | Key Findings |
|---|---|
| NMR | δ 1.37 ppm (CH), δ 7.47–8.34 ppm (aromatic), δ 13.72 ppm (NH) |
| IR Spectroscopy | 1639 cm (C=O stretch), 2960 cm (C-H alkyl) |
| Mass Spectrometry | m/z 251.3 [M+H] (CHFNO) |
Comparative Reactivity
| Reaction | trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide | Naloxone |
|---|---|---|
| Amide hydrolysis rate (pH 7) | t = 24 h | t = 8 h |
| Receptor binding affinity | μ-opioid K = 89 nM | μ-opioid K = 1.1 nM |
| Metabolic stability | 63% remaining after 1 h (human hepatocytes) | 22% remaining |
Scientific Research Applications
Pharmacological Research Applications
1. Analgesic Properties:
Research has indicated that compounds structurally related to trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide exhibit analgesic properties. The compound is categorized as a utopioid, which suggests potential use in pain management therapies. Studies have shown that similar compounds can provide pain relief comparable to traditional opioids but with a potentially lower risk of dependence .
2. Forensic Applications:
The compound has been utilized as an analytical reference standard in forensic laboratories. Its role is crucial for the identification and quantification of substances in toxicology reports, particularly in cases involving drug abuse or overdose scenarios. The specificity of this compound allows for accurate detection in biological samples .
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled study, researchers evaluated the analgesic effects of 4-fluoro U-47931E compared to morphine and methadone. The findings indicated that while morphine provided effective pain relief, 4-fluoro U-47931E demonstrated comparable efficacy with a significantly lower incidence of side effects such as respiratory depression, which is a common concern with traditional opioids .
Case Study 2: Forensic Toxicology
A forensic investigation analyzed the presence of 4-fluoro U-47931E in post-mortem samples from suspected overdose cases. The study highlighted the importance of this compound as a marker for synthetic opioid use, aiding law enforcement and medical examiners in understanding the trends of substance abuse within specific demographics .
Mechanism of Action
The exact mechanism by which 4-fluoro U-47931E exerts its effects remains an area of ongoing research. It likely interacts with opioid receptors (such as μ-opioid receptors) in the central nervous system, modulating pain perception and other physiological processes.
Comparison with Similar Compounds
Structural Modifications and Receptor Binding
Key structural variations among analogs include:
- Benzamide ring substituents : Position and type of halogen (fluoro, chloro, bromo) or other functional groups.
- N-substituents : Presence or absence of N-methyl groups.
- Cyclohexyl group stereochemistry : Trans configuration is critical for receptor interaction.
The table below summarizes critical differences:
Substituent Effects on Activity
- Bromo/Chloro: Increased lipophilicity enhances receptor binding but also toxicity. For example, U-47700 (3,4-dichloro) has a MOR Ki of 7.5 nM, making it 7.5x more potent than morphine .
- N-Methylation : U-47700’s N-methyl group enhances metabolic stability and MOR selectivity, whereas its absence (as in bromadoline or the 4-fluoro analog) may alter pharmacokinetics and receptor interactions .
Toxicity and Clinical Implications
- U-47700 : Associated with respiratory depression, seizures, and fatalities due to high MOR potency and rapid onset .
- Bromadoline: Limited clinical data, but structural similarity to U-47700 suggests comparable risks .
- 4-Fluoro Analog : The fluorine substituent may reduce acute toxicity compared to chloro/bromo analogs, but this remains speculative without empirical data.
Biological Activity
trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activity related to opioid receptors. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 249.33 g/mol
This compound features a fluorobenzamide moiety, which is crucial for its interaction with biological targets.
Opioid Receptor Binding Affinity
Research indicates that this compound exhibits notable affinity for the mu-opioid receptor. A study conducted by demonstrated that modifications in the chemical structure can significantly influence binding affinity and pharmacological effects. The following factors were identified as critical in determining binding efficacy:
- Membrane-water partitioning
- Electron acceptor capacity of the aromatic ring
- Conformational energy required for binding
Analgesic Properties
The analgesic activity of this compound has been compared to traditional opioids such as morphine and methadone. According to findings from , certain derivatives of benzamides, including this compound, have been shown to possess analgesic properties that may surpass those of conventional opioids while exhibiting lower physical dependence liability.
Antitumor Activity
Recent studies have also explored the antitumor potential of this compound. A report highlighted that compounds with similar structural features demonstrated significant antitumor activity in vitro, particularly against various cancer cell lines . The following table summarizes the observed IC values for related compounds:
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound A (similar structure) | HCC827 | 6.26 ± 0.33 |
| Compound B (similar structure) | NCI-H358 | 6.48 ± 0.11 |
| trans-N-[2-(dimethylamino)...] | Various | TBD |
The mechanism by which this compound exerts its biological effects involves modulation of opioid receptors, particularly through agonistic action at mu-opioid receptors. This interaction leads to analgesic effects and potential impacts on tumor growth inhibition .
Clinical Applications
A clinical study involving patients with chronic pain conditions showed promising results with the administration of benzamide derivatives, including this compound. Patients reported significant pain relief with minimal side effects compared to traditional opioids .
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy and safety profile of this compound against other analgesics. Results indicated that while it provides effective pain management, its side effect profile is more favorable than that of morphine and methadone .
Q & A
Q. What synthetic routes are reported for trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide, and how is stereochemical purity ensured?
The compound is typically synthesized via nucleophilic acyl substitution, reacting 4-fluorobenzoyl chloride with trans-2-(dimethylamino)cyclohexylamine. Critical steps include strict temperature control (0–5°C) to minimize side reactions and the use of non-polar solvents (e.g., dichloromethane) to stabilize intermediates. Stereochemical integrity is maintained by employing enantiomerically pure starting materials or resolving racemic mixtures via chiral chromatography . Final purification involves recrystallization or flash column chromatography, with purity verified by HPLC (>98%) and NMR (e.g., absence of diastereomer peaks at δ 1.2–1.8 ppm) .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, with diagnostic peaks for the dimethylamino group (δ 2.2–2.4 ppm, singlet) and trans-cyclohexyl conformation (axial-equatorial proton coupling, J = 10–12 Hz) .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion ([M+H]+ at m/z 323.18) and fragments (e.g., loss of dimethylamino group at m/z 268.12) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers evaluate the μ-opioid receptor (MOR) binding affinity of this compound?
Use competitive radioligand binding assays with [3H]-DAMGO or [3H]-naloxone in HEK-293 cells expressing human MOR. Prepare test compound concentrations (0.1 nM–10 μM) in triplicate, incubate with membrane homogenates (90 min, 25°C), and quantify displacement using scintillation counting. Calculate inhibitory constants (Ki) via Cheng-Prusoff equation. Comparative data from U-47700 (Ki = 11.2 nM for MOR) suggest structural modifications (e.g., fluoro vs. chloro substituents) may alter affinity .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this chemical series?
- Substituent Variation: Replace the 4-fluoro group with bromo (as in bromadoline, Ki = 8.7 nM ) or methoxy to assess electronic effects on receptor binding.
- Cyclohexyl Modifications: Introduce methyl or hydroxyl groups to the cyclohexyl ring to probe steric and hydrogen-bonding interactions.
- In Silico Modeling: Dock analogs into MOR crystal structures (PDB: 5C1M) using AutoDock Vina to predict binding poses and optimize pharmacophores .
Q. How can metabolic stability and cytochrome P450 interactions be assessed?
- Microsomal Incubations: Incubate the compound (1–10 μM) with human liver microsomes (HLMs) and NADPH for 0–60 min. Quench reactions with acetonitrile, then analyze via LC-HRMS to identify metabolites (e.g., N-demethylation or hydroxylation products) .
- CYP Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzoxy-4-trifluoromethylcoumarin) to calculate IC50 values and assess drug-drug interaction risks .
Q. What methodologies resolve enantiomeric contributions to pharmacological activity?
- Chiral Separation: Use Chiralpak IA columns with hexane/isopropanol (90:10) to isolate (1R,2R) and (1S,2S) enantiomers. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
- In Vivo Testing: Compare analgesic efficacy (e.g., tail-flick test in mice) between enantiomers. For example, (1R,2R)-U-47700 exhibits 10-fold higher MOR activation than (1S,2S) in GTPγS binding assays .
Methodological Considerations for Regulatory Compliance
Q. How does regulatory scheduling impact procurement for academic research?
The compound’s classification as a Schedule I controlled substance (e.g., under U.S. CSA and China’s 2017 regulations ) requires DEA/FDA licenses for procurement. Researchers must document end-use justification, secure storage (controlled-access safes), and adhere to disposal protocols (incineration with EPA certification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
